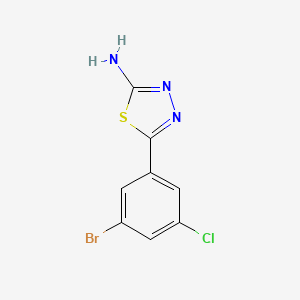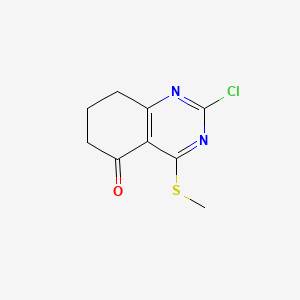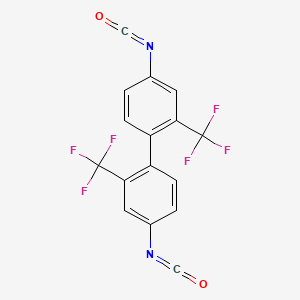
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . This compound is characterized by a cyclohexane ring substituted with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate with tryptamine, which leads to the formation of dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate . This reaction is typically carried out under dehydration conditions due to the basic properties of the indole nitrogen atom.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation. For instance, the catalytic hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate using a CuMgAl catalyst under mild conditions can achieve high conversion rates and selectivity . This method is efficient and environmentally friendly, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学研究应用
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype . This effect is mediated through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, as well as the modulation of surface receptors and signaling pathways.
相似化合物的比较
Similar Compounds
- Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
- Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate
Uniqueness
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
属性
分子式 |
C11H16O5 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC 名称 |
dimethyl 1-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-11(10(14)16-3)6-7(9(13)15-2)4-5-8(11)12/h7H,4-6H2,1-3H3 |
InChI 键 |
MZBOORFKQXTTJK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCC1=O)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)

![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)






![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)

![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)
